![molecular formula C15H16N4O2S2 B14158405 N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392299-92-2](/img/structure/B14158405.png)
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a quinoline moiety, a thiadiazole ring, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the thiadiazole ring and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Derivative
Reagents: 2-aminobenzaldehyde, ethyl acetoacetate
Conditions: Reflux in ethanol with a catalytic amount of p-toluenesulfonic acid
-
Step 2: Formation of Thiadiazole Ring
Reagents: Thiosemicarbazide, acetic anhydride
Conditions: Reflux in acetic acid
-
Step 3: Coupling with Acetamide Group
Reagents: Acetyl chloride, triethylamine
Conditions: Room temperature in dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0°C
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of dihydroquinoline derivatives
Substitution: Formation of N-alkylated acetamide derivatives
科学研究应用
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its role in enzyme inhibition and as a probe for biological pathways.
Industry: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit enzyme activity by binding to the active site, leading to the inhibition of key biological pathways.
相似化合物的比较
Similar Compounds
- N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
This compound is unique due to its combination of a quinoline moiety, a thiadiazole ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
392299-92-2 |
|---|---|
分子式 |
C15H16N4O2S2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-10(20)16-14-17-18-15(23-14)22-9-13(21)19-8-4-6-11-5-2-3-7-12(11)19/h2-3,5,7H,4,6,8-9H2,1H3,(H,16,17,20) |
InChI 键 |
YRQSPLBKILVNHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
溶解度 |
51.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


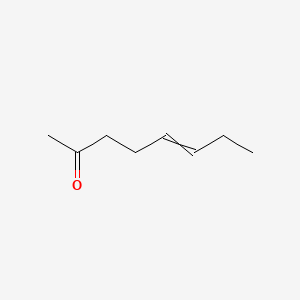
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


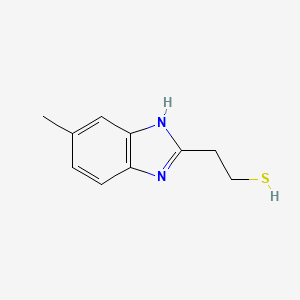
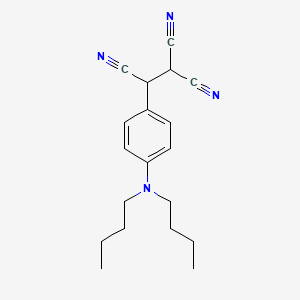
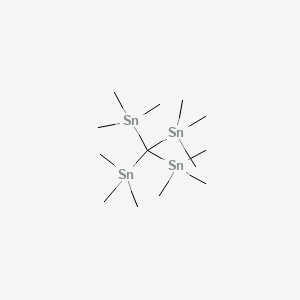
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)

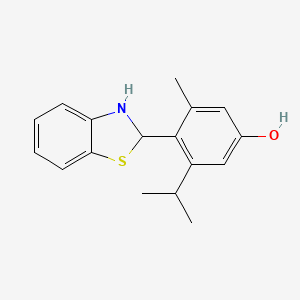
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

